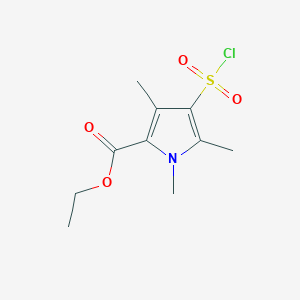
ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is an organosulfur compound that features a pyrrole ring substituted with chlorosulfonyl and ester functional groups
Méthodes De Préparation
The synthesis of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure selective substitution at the desired position on the pyrrole ring. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Analyse Des Réactions Chimiques
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Applications De Recherche Scientifique
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties due to the presence of the sulfonyl functional group.
Mécanisme D'action
The mechanism of action of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other chlorosulfonyl-substituted compounds, such as chlorosulfonyl isocyanate and chlorosulfonyl benzene. While all these compounds contain the reactive chlorosulfonyl group, this compound is unique due to its pyrrole ring structure, which imparts different reactivity and properties compared to other aromatic or aliphatic systems .
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other nitrogen-containing compounds.
Chlorosulfonyl benzene: Utilized in the production of sulfonyl chlorides and sulfonamides.
Propriétés
Formule moléculaire |
C10H14ClNO4S |
|---|---|
Poids moléculaire |
279.74 g/mol |
Nom IUPAC |
ethyl 4-chlorosulfonyl-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14ClNO4S/c1-5-16-10(13)8-6(2)9(17(11,14)15)7(3)12(8)4/h5H2,1-4H3 |
Clé InChI |
QXEITASMDAQCCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1C)C)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
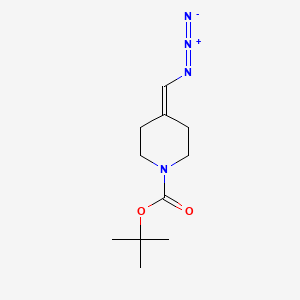
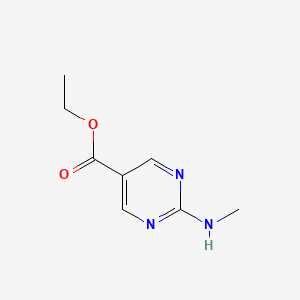
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)


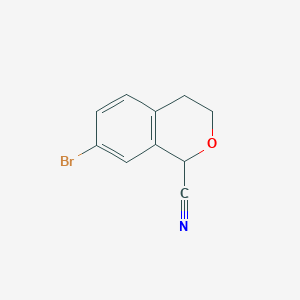
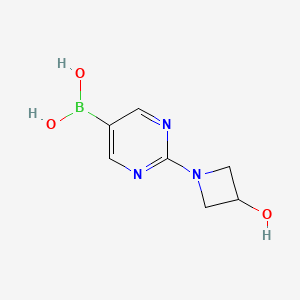
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
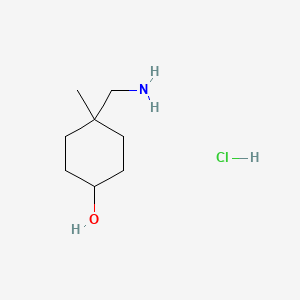
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)

